molecular formula C10H13N3 B1415979 5-(Hydrazinylmethyl)-1-methyl-1H-indole CAS No. 2228789-10-2

5-(Hydrazinylmethyl)-1-methyl-1H-indole

Cat. No.: B1415979
CAS No.: 2228789-10-2
M. Wt: 175.23 g/mol
InChI Key: GVFLJPUKLVCIRI-UHFFFAOYSA-N
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Description

5-(Hydrazinylmethyl)-1-methyl-1H-indole is a chemical compound with the molecular formula C10H13N3. It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a hydrazinylmethyl group attached to the fifth position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydrazinylmethyl)-1-methyl-1H-indole typically involves the reaction of 1-methyl-1H-indole with hydrazine hydrate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using continuous flow reactors or batch reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydrazinylmethyl)-1-methyl-1H-indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the reaction conditions employed.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various applications, such as pharmaceuticals and organic synthesis.

Scientific Research Applications

5-(Hydrazinylmethyl)-1-methyl-1H-indole has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(Hydrazinylmethyl)-1-methyl-1H-indole exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the application and the specific derivatives of the compound.

Comparison with Similar Compounds

5-(Hydrazinylmethyl)-1-methyl-1H-indole is similar to other indole derivatives, such as 5-(Hydrazinylmethyl)-2-methylpyridine and pyrimidine derivatives its unique structure and functional groups contribute to its distinct properties and applications

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Properties

IUPAC Name

(1-methylindol-5-yl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-13-5-4-9-6-8(7-12-11)2-3-10(9)13/h2-6,12H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFLJPUKLVCIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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